N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide
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Overview
Description
N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features an isoxazole ring, a phenoxy group, and a sulfonamide moiety, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors, including the γ-aminobutyric acid a (gabaa) and serotonin (5ht) receptors .
Mode of Action
Based on the actions of structurally similar compounds, it may interact with its targets and modulate their activity . For instance, it could potentially alter the concentrations of neurotransmitters like serotonin, thereby influencing neuronal signaling .
Biochemical Pathways
It’s plausible that it could influence pathways involving neurotransmitters like gaba and serotonin, given the actions of similar compounds .
Result of Action
Based on the actions of structurally similar compounds, it could potentially influence neuronal signaling and neurotransmitter concentrations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The phenoxyethanesulfonamide moiety is then introduced through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological effects aims to develop new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **N-((5-methylis
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-11-12(9-14-19-11)10-15-20(16,17)8-7-18-13-5-3-2-4-6-13/h2-6,9,15H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQRLVBMVLOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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